molecular formula C19H21NO B5186025 2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide

2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide

Cat. No.: B5186025
M. Wt: 279.4 g/mol
InChI Key: AFWXWHXZXUYSEK-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide is an organic compound that features a biphenyl group attached to a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide typically involves the coupling of a biphenyl derivative with a cyclopentylacetamide precursor. One common method involves the use of Grignard reagents, where a biphenyl magnesium bromide is reacted with a cyclopentylacetamide under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form biphenyl alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Biphenyl ketones, biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols, biphenyl amines.

    Substitution: Halogenated biphenyls, alkylated biphenyls.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopentylacetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Cyclopentylacetamide: A compound with a cyclopentyl group attached to an acetamide moiety.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-n-cyclopentylacetamide is unique due to the combination of the biphenyl and cyclopentylacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with either biphenyl or cyclopentylacetamide alone .

Properties

IUPAC Name

N-cyclopentyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(20-18-8-4-5-9-18)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXWHXZXUYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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